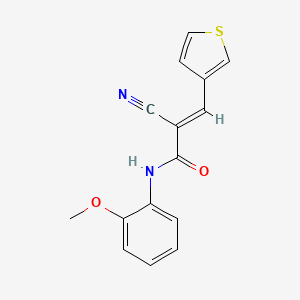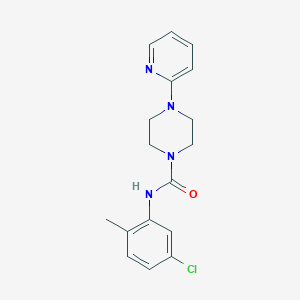![molecular formula C22H23BrN2O4 B5309217 N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine](/img/structure/B5309217.png)
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine is a synthetic compound that has gained significant attention in the field of scientific research. This compound is also known as BAA-1 and is a member of the family of N-acyl amino acid derivatives. BAA-1 has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various scientific applications.
作用機序
The mechanism of action of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine involves the inhibition of the proteasome pathway. BAA-1 has been found to bind to the active site of the proteasome and inhibit its function, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation of proteins ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine has been found to exhibit a range of biochemical and physiological effects. BAA-1 has been reported to induce G2/M cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. BAA-1 has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential as a therapeutic agent for metastatic cancers. Additionally, BAA-1 has been reported to exhibit anti-inflammatory and anti-oxidant activities, making it a potential candidate for treating various inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine is its high purity and yield, making it an ideal candidate for various lab experiments. BAA-1 has also been found to exhibit low toxicity, making it safe for use in in vitro and in vivo studies. However, one of the limitations of BAA-1 is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine. One of the significant directions is to explore the potential of BAA-1 as a therapeutic agent for various cancers and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of BAA-1 and its interaction with other cellular pathways. Furthermore, the development of novel synthesis methods for BAA-1 and its derivatives may lead to the discovery of more potent and effective compounds.
合成法
The synthesis of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine involves the reaction of 4-bromocinnamic acid with N-benzoyl-L-leucine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then purified through column chromatography to obtain the final product. This synthesis method has been reported to yield high purity and high yield of BAA-1.
科学的研究の応用
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine has shown promising results in various scientific research applications. One of the significant applications of BAA-1 is in the field of cancer research. Studies have shown that BAA-1 exhibits anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BAA-1 has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, BAA-1 has been reported to exhibit anti-inflammatory and anti-oxidant activities, making it a potential candidate for treating various inflammatory diseases.
特性
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c1-14(2)12-19(22(28)29)25-21(27)18(13-15-8-10-17(23)11-9-15)24-20(26)16-6-4-3-5-7-16/h3-11,13-14,19H,12H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKDIQNJWBYHSI-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5309137.png)
![4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid](/img/structure/B5309145.png)

![3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5309159.png)
![5-({2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]ethyl}thio)-1H-1,2,3-triazole](/img/structure/B5309169.png)
![1-[(5-methylisoxazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5309175.png)
![3-[(dimethylamino)methyl]-1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5309176.png)
![N'-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]sulfamide](/img/structure/B5309187.png)
![6-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309198.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5309203.png)
![1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5309208.png)
![6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5309222.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309227.png)
